((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline
Overview
Description
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline is a compound that features a sulfonyl group attached to a proline ring, with a 4-chloro-3-(trifluoromethyl)phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable proline derivative. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, at temperatures ranging from 20°C to 60°C . The reaction mixture is then treated with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- Trifluoromethanesulfonyl chloride
- 2,2,2-Trifluoroacetophenone
Uniqueness
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline is unique due to the combination of its sulfonyl and proline moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO4S/c13-9-4-3-7(6-8(9)12(14,15)16)22(20,21)17-5-1-2-10(17)11(18)19/h3-4,6,10H,1-2,5H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQZZDHTYVPHDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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